2-クロロ-1-(2-(ピリジン-3-イル)ピロリジン-1-イル)ブタン-1-オン

説明

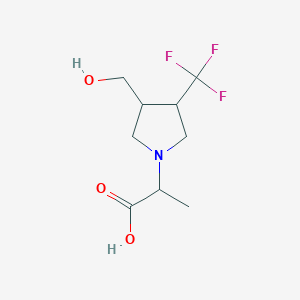

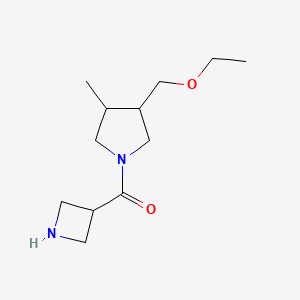

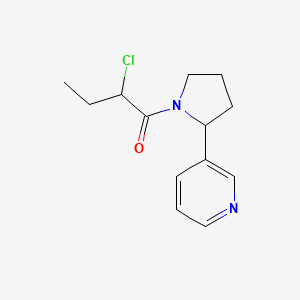

The compound “2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via a butanone linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one” are not detailed in the literature, pyrrolidine derivatives are known to participate in various reactions . They can act as antagonists of certain receptors and inhibit a wide range of enzymes .科学的研究の応用

抗結核剤

この化合物は、抗結核剤としての可能性について調査されてきました。 研究者らは、Mycobacterium tuberculosis H37Raに対して顕著な活性を示す誘導体を設計および合成しており、阻害濃度(IC50)は低マイクロモル範囲です 。これは、この化合物とその誘導体が、特に多剤耐性結核菌株に対処する上で、新しい抗結核薬の開発のための有望な候補となる可能性を示唆しています。

抗菌用途

関連する研究分野には、抗菌特性を持つ新規化合物のシリーズの合成があります。 この化合物そのものではありませんが、同様のピリジン-3-イル構造が合成され、抗菌剤としての可能性を示しています 。これは、「2-クロロ-1-(2-(ピリジン-3-イル)ピロリジン-1-イル)ブタン-1-オン」の核構造を改変することで、抗菌効果を高めることができることを示しています。

有機合成における触媒作用

ピリジン-3-イルモチーフを持つ化合物は、有機合成において触媒として使用されてきました。 例えば、クロロおよびピリジン-2-イル構造に基づく錯体は触媒活性を示しており、「2-クロロ-1-(2-(ピリジン-3-イル)ピロリジン-1-イル)ブタン-1-オン」もさまざまな有機反応において触媒として役立ち、効率と選択性を向上させる可能性があります .

将来の方向性

The future directions for research on “2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one” and similar compounds could involve exploring their potential therapeutic applications, given the interest in pyrrolidine derivatives in medicinal chemistry . Further studies could also focus on developing more efficient synthesis methods and investigating the compound’s mechanism of action.

作用機序

Target of Action

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as inhibitors of a wide range of enzymes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the antioxidative and antibacterial properties of such compounds have been described and their effects on the cell cycle have been characterized .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化学分析

Biochemical Properties

2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .

Cellular Effects

2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can modulate signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cells and the concentration of the compound used in experiments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one can change over time due to its stability and degradation. Studies have shown that the compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which may be attributed to its gradual degradation and accumulation of metabolites.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further influence cellular functions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Identifying the subcellular targets of the compound is essential for elucidating its mechanism of action and potential therapeutic uses.

特性

IUPAC Name |

2-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-2-11(14)13(17)16-8-4-6-12(16)10-5-3-7-15-9-10/h3,5,7,9,11-12H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSSFXJKQYRSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1C2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。